4-(Piperidin-3-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h3,5-6,9,12H,1-2,4,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVRLZCAUNTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260649-35-1 | |
| Record name | 4-(piperidin-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Advanced Derivatization Pathways of 4 Piperidin 3 Yl Pyridin 2 Amine
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring is a key site for derivatization, readily undergoing reactions typical of aliphatic amines.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring in 4-(Piperidin-3-yl)pyridin-2-amine is nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule.
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting the parent compound with an alkyl halide (such as an alkyl iodide or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine (B128534). The reaction proceeds via a nucleophilic substitution mechanism. For instance, N-alkylation of similar piperidine-containing scaffolds has been successfully employed in the synthesis of various biologically active compounds. While specific examples for this compound are not extensively documented in readily available literature, the general principles of piperidine N-alkylation are well-established.
N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct. N-acylation can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. For example, in the synthesis of various pharmaceutical agents, the acylation of piperidine rings is a common strategy to explore structure-activity relationships.
| Reaction | Reagent | Solvent | Base | Typical Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Acetonitrile (B52724), DMF | K₂CO₃, Et₃N | Room temperature to reflux |
| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O) | Dichloromethane, THF | Pyridine, Et₃N | 0 °C to room temperature |
Formation of Quaternary Ammonium (B1175870) Salts
Further alkylation of the piperidine nitrogen can lead to the formation of quaternary ammonium salts. These salts are permanently charged, which can significantly impact the solubility and biological properties of the molecule. The reaction, known as quaternization, is typically achieved by treating the N-alkylated piperidine derivative with an excess of an alkylating agent. The quaternization of heterocyclic amines is a well-established process, often carried out in polar aprotic solvents like acetonitrile or acetone. researchgate.net The resulting quaternary ammonium salts are ionic compounds and have been explored for various applications, including as antimicrobial agents. srce.hr While specific studies on the quaternization of this compound are not prevalent, the general reactivity of the piperidine nitrogen suggests that this transformation is readily achievable under standard conditions. researchgate.net
Transformations Involving the Pyridine-2-amine Moiety
The pyridine-2-amine portion of the molecule offers multiple sites for chemical modification, including the aromatic ring and the exocyclic primary amino group.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the activating amino group at the 2-position facilitates this reaction. The amino group is an ortho-, para-directing and activating group. In the context of the 2-aminopyridine (B139424) ring, this directs electrophiles to the 3- and 5-positions. The piperidin-3-yl group at the 4-position is also generally considered an activating group.
Therefore, electrophilic substitution on this compound is expected to occur at the 3- and 5-positions of the pyridine ring. Common EAS reactions include halogenation, nitration, and sulfonation.
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid, although the conditions need to be carefully controlled due to the potential for oxidation.
Sulfonation: The addition of a sulfonic acid group can be achieved with fuming sulfuric acid.
| Reaction | Electrophile | Predicted Position of Substitution |
|---|---|---|
| Halogenation | Br⁺, Cl⁺ | 3- or 5-position |
| Nitration | NO₂⁺ | 3- or 5-position |
| Sulfonation | SO₃ | 3- or 5-position |
Nucleophilic Aromatic Substitution at Pyridine Carbons
Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the 2- and 4-positions due to the ability of the ring nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com However, for an SNAr reaction to occur, a good leaving group, such as a halide, must be present at one of these positions. In its native form, this compound does not possess a suitable leaving group on the pyridine ring.
Therefore, this type of reaction would be more relevant to derivatives of the title compound where a leaving group has been introduced, for example, through a prior electrophilic halogenation at the 3- or 5-position, or by starting from a precursor with a leaving group at the 2- or 4-position. If a derivative with a leaving group at the 2- or 4-position were synthesized, it could then undergo nucleophilic displacement by a variety of nucleophiles, such as amines, alkoxides, or thiolates. nih.gov
Reactions of the Primary Amino Group (e.g., oxidation, condensation, amidation)
The primary amino group at the 2-position of the pyridine ring is a versatile functional handle for a variety of chemical transformations.
Oxidation: The primary amino group can be oxidized under specific conditions. For example, oxidation of some pyridin-2-yl-based ligands can lead to the formation of pyridine-2-carboxylic acid in the presence of a manganese source, H₂O₂, and a base. nih.govresearchgate.net
Condensation: The 2-amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). youtube.com This reaction is typically acid-catalyzed and is a common method for introducing new substituents and building more complex molecular architectures. For instance, 2-aminopyridine can react with bromoacetophenones in a condensation reaction. organic-chemistry.orggoogle.com
Amidation: The primary amine can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. organic-chemistry.org This is a widely used reaction in medicinal chemistry to link different molecular fragments. The direct amidation of carboxylic acids with amines can be facilitated by coupling agents or by using catalysts such as those based on titanium. researchgate.netacs.orgelsevierpure.com For example, 2-aminopyridine can undergo oxidative amidation with benzaldehyde (B42025) to form N-pyridinylamides. nih.gov
| Reaction | Reagent | Product Type |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Carboxylic acid (after hydrolysis) |
| Condensation | Aldehydes, Ketones | Imines (Schiff bases) |
| Amidation | Carboxylic acids, Acyl chlorides | Amides |
Inter-Ring Reactivity and Selective Functionalization
The chemical reactivity of this compound is characterized by the distinct properties of its two constituent rings. The pyridine ring, substituted with a powerful electron-donating amino group at the 2-position, is activated towards electrophilic substitution. This contrasts with the general reactivity of unsubstituted pyridine, which is typically deactivated to electrophilic attack due to the electronegativity of the nitrogen atom. uoanbar.edu.iq The 2-amino group directs electrophiles primarily to the 3- and 5-positions. Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the 4- and 6-positions, a reactivity pattern inherent to pyridine systems. uoanbar.edu.iq
The piperidine ring, as a saturated secondary amine, behaves as a typical aliphatic amine. Its nitrogen atom is nucleophilic and basic, making it the primary site for reactions such as acylation, alkylation, sulfonylation, and reductive amination.
This dichotomy in reactivity allows for selective functionalization. Reactions can be directed to one ring while leaving the other intact by carefully selecting reagents and conditions. For instance, acylation under standard conditions will selectively occur on the more nucleophilic piperidine nitrogen. To functionalize the less reactive 2-amino group on the pyridine ring, the piperidine nitrogen may first require protection. Conversely, electrophilic aromatic substitution would target the pyridine ring, leaving the saturated piperidine ring untouched. Methods for the selective functionalization of the C4-position of the pyridine ring have been developed, for example, through deprotonation using specialized bases like n-butylsodium, which can offer pathways for introducing substituents at this position via subsequent reactions like Negishi cross-coupling. nih.gov
Strategies for Diversification and Library Synthesis
The presence of multiple reactive sites on this compound makes it an ideal scaffold for the generation of diverse chemical libraries for applications in drug discovery and materials science. Various synthetic strategies can be employed to systematically modify the core structure.
Amide bond formation is a cornerstone of medicinal chemistry, and both the primary amino group on the pyridine ring and the secondary amine of the piperidine ring can serve as nucleophiles in acylation reactions. escholarship.orgresearchgate.net The higher nucleophilicity of the aliphatic piperidine nitrogen typically allows for its selective acylation over the aromatic 2-aminopyridine group. A wide array of methods, from direct condensation to the use of coupling reagents, can be employed to synthesize amide and carboxamide derivatives. numberanalytics.comstackexchange.com
Direct condensation of carboxylic acids and amines is possible but often requires harsh conditions like high temperatures to overcome the initial acid-base reaction and subsequent dehydration. stackexchange.com More commonly, coupling reagents are used to activate the carboxylic acid, enabling the reaction to proceed under milder conditions with higher efficiency. numberanalytics.com These reagents are essential for synthesizing complex molecules and peptide linkages. rsc.org The choice of reagent can be critical for achieving high yields and minimizing side reactions, such as racemization in the case of chiral carboxylic acids.
| Coupling Reagent | Description | Application Notes |
| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for activating carboxylic acids. | Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove. Often used with additives like HOBt to suppress side reactions. numberanalytics.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. | The urea (B33335) byproduct is water-soluble, simplifying purification via aqueous workup. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling reagent. | Known for fast reaction rates and high yields, but can pose safety risks. escholarship.org |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Another effective uronium-based reagent. | Frequently used in automated peptide synthesis due to its rapid reactivity. numberanalytics.comresearchgate.net |
| Boron-based Reagents | Boronic acids or borate (B1201080) esters can catalyze direct amidation. | Offer a sustainable alternative, often requiring removal of water via azeotropic reflux. nih.gov |
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. While the parent this compound lacks a suitable leaving group for direct coupling, it can be readily halogenated on the activated pyridine ring to provide a handle for such transformations.
Once a halogen (e.g., Br, I) is installed, a variety of coupling reactions can be employed:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, attaching aryl, heteroaryl, or alkyl groups.
Negishi Coupling: Utilizes an organozinc reagent, which is often highly functional group tolerant, to form C-C bonds under mild conditions. nih.gov This method has been successfully applied to the C4-functionalization of pyridines. nih.gov
Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form C-N bonds, allowing for the introduction of a wide range of primary or secondary amines onto the pyridine ring.
Sonogashira Coupling: Couples a terminal alkyne with the aryl halide using a palladium catalyst and a copper(I) co-catalyst to install an alkyne moiety.
These reactions dramatically expand the accessible chemical space from the core scaffold, allowing for the systematic exploration of structure-activity relationships.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. researchgate.netnih.gov The amine functionalities of this compound make it an excellent substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions.
In a hypothetical Ugi four-component reaction (U-4CR), the this compound (acting as the amine component) could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid. rug.nl This one-pot process would rapidly generate a complex, peptide-like derivative, introducing four new points of diversity in a single synthetic step. The reaction could theoretically proceed on either the piperidine nitrogen or the 2-amino group, with selectivity potentially being controlled by reaction conditions or by protecting one of the two amines.
| MCR Component | Example Reactant | Point of Diversity |
| Amine | This compound | Core Scaffold |
| Carbonyl | Benzaldehyde | R¹ |
| Isocyanide | tert-Butyl isocyanide | R² |
| Carboxylic Acid | Acetic Acid | R³ |
This strategy is exceptionally valuable for library synthesis, as vast numbers of derivatives can be produced by simply varying the input components. researchgate.net
The primary and secondary amine groups of this compound are ideal targets for derivatization with reagents that introduce a specific tag for analytical detection or to modify the molecule's properties for synthetic purposes. This is particularly useful in bioanalytical assays, chromatography, and fluorescence microscopy. nih.gov
For analytical applications, derivatization aims to attach a chromophore or fluorophore, enhancing detection sensitivity. nih.gov For example, reacting the compound with dansyl chloride introduces a fluorescent tag that allows for highly sensitive detection by HPLC with a fluorescence detector. Other reagents can be used to improve ionization for mass spectrometry.
| Derivatizing Reagent | Reactive Group | Application |
| Dansyl Chloride | Primary and secondary amines | Introduces a fluorescent tag for HPLC-FLD or LC-MS analysis. nih.gov |
| Fluorescamine | Primary amines | Reacts rapidly to form a highly fluorescent product. Non-fluorescent itself, reducing background signal. |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Forms a fluorescent isoindole derivative for pre-column derivatization in HPLC. nih.gov |
| Benzoyl Chloride | Primary and secondary amines | Increases UV absorbance for HPLC-UV detection and can improve chromatographic behavior. nih.gov |
| Boc Anhydride (Di-tert-butyl dicarbonate) | Primary and secondary amines | A common protecting group in multi-step synthesis to temporarily block the reactivity of an amine. |
Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H, ¹³C, or 2D NMR data for 4-(Piperidin-3-yl)pyridin-2-amine could be located. This information is crucial for mapping the chemical environment of protons, analyzing the carbon backbone, and confirming the connectivity and stereochemistry of the molecule.
Proton (¹H) NMR for Chemical Environment Mapping
Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons on the pyridine (B92270) and piperidine (B6355638) rings are not available in the reviewed literature.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
A detailed carbon signal assignment for the distinct carbon environments within this compound is not available in published sources.
Two-Dimensional (2D) NMR for Connectivity and Stereochemical Assignment
Information from 2D NMR experiments, such as COSY, HSQC, and HMBC, which would definitively establish the structural assembly of the molecule, has not been found.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Specific vibrational frequencies from FT-IR or FT-Raman spectroscopy, which would identify the characteristic functional groups and bond vibrations (e.g., N-H, C-N, C=C stretches) of this compound, are not documented.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
While predicted mass-to-charge ratios for adducts of similar compounds can be calculated, experimentally determined mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not available.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure
No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, from single-crystal X-ray diffraction analysis of this compound has been published. This technique would provide the most definitive evidence of its three-dimensional solid-state structure.
Crystal System, Space Group, and Unit Cell Parameters Determination
There is no published data detailing the crystal system, space group, or unit cell parameters for this compound. Such information is foundational for understanding the macroscopic symmetry and the basic repeating unit of a crystalline solid.
Interatomic Distances, Bond Angles, and Torsional Profiles
Specific measurements of interatomic distances, bond angles, and the torsional profiles of this compound are not available. This data is crucial for defining the precise geometry of the molecule in the solid state.
Conformational Analysis of the Piperidine Ring in Crystalline State
An analysis of the piperidine ring's conformation, which would typically describe whether it adopts a chair, boat, or twist-boat conformation in the crystal lattice, cannot be conducted without experimental structural data.
Intermolecular Interactions and Crystal Packing Motifs
The nature of the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern how individual molecules of this compound pack together in a crystal remains unknown. Understanding these interactions is key to predicting physical properties like solubility and melting point.
While the scientific community continues to explore and characterize a vast array of chemical compounds, it appears that this compound has not yet been the subject of a published single-crystal X-ray diffraction study. Future research may provide the necessary data to complete a comprehensive structural profile of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of molecules like 4-(Piperidin-3-yl)pyridin-2-amine. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.
The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For related heterocyclic compounds, DFT methods have been successfully employed to determine bond lengths, bond angles, and dihedral angles. This analysis for this compound would precisely define the spatial relationship between the pyridine (B92270) and piperidine (B6355638) rings. The electronic structure, which dictates the distribution of electrons within the molecule, is also elucidated, providing a basis for understanding its chemical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For similar molecules, these energies are calculated to predict charge transfer within the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table is illustrative and based on typical values for similar organic molecules, as specific data for the title compound was not found in the search results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino group, making them potential sites for hydrogen bonding and protonation. The hydrogen atoms of the amino and piperidine NH groups would exhibit positive potential.
Table 2: Illustrative NBO Analysis Data This table presents a hypothetical summary of the type of data obtained from an NBO analysis for a molecule like this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) on Pyridine | σ* (C-C) in Pyridine | ~5-10 |
| LP (N) on Amino Group | σ* (C-N) in Pyridine | ~8-15 |
| σ (C-H) on Piperidine | σ* (C-N) in Piperidine | ~2-5 |
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ2 / (2η)
Molecular Dynamics (MD) Simulations for Conformational Studies in Solution
While DFT calculations provide insights into the properties of a single, optimized molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time by solving Newton's equations of motion.
For this compound, MD simulations in an aqueous solution would reveal the accessible conformations of the molecule, including the relative orientation of the pyridine and piperidine rings. These simulations can elucidate the flexibility of the molecule and the nature of its interactions with solvent molecules, such as hydrogen bonding. This information is crucial for understanding how the molecule behaves in a biological environment. The simulations are typically run for nanoseconds to microseconds to adequately sample the conformational space.
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms involving heterocyclic compounds like this compound. Such studies can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thus providing a detailed understanding of reaction pathways.
For instance, in the synthesis of substituted piperidines, computational modeling can shed light on the stereoselectivity of hydrogenation reactions or the mechanisms of cyclization cascades. nih.gov In the context of this compound, theoretical models could be employed to investigate:
N-Arylation Reactions: The reaction of the piperidine or the 2-amino group with aryl halides is a common synthetic transformation. Computational modeling can predict the relative reactivity of the two nitrogen atoms, explore the catalytic cycle of transition-metal catalysts (e.g., palladium or copper), and rationalize the observed regioselectivity.
Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions. DFT calculations can determine the most likely sites of substitution by analyzing the distribution of electron density and the stability of the resulting intermediates (sigma complexes).
Conformational Analysis: The piperidine ring exists in a chair conformation, and the orientation of the pyridin-2-amine substituent (axial vs. equatorial) can influence reactivity. Computational models can calculate the energy differences between conformers and the barriers to their interconversion.
A hypothetical study on the mechanism of a key synthetic step, such as a reductive amination to form the piperidine ring, would involve locating the transition state structures for imine formation and subsequent reduction. The calculated free energy barriers would provide insight into the reaction kinetics and help optimize experimental conditions.
Theoretical Prediction of Spectroscopic Parameters
Quantum mechanical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, methods like DFT, often in conjunction with a suitable basis set (e.g., 6-31G(d)), can be used to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com
A theoretical study on a related compound, 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid, demonstrated the use of DFT to analyze its electronic, structural, and spectral behavior. A similar approach for this compound would involve geometry optimization followed by frequency and NMR calculations. The predicted spectra can then be compared with experimental data to confirm the structure.
Table 1: Illustrative Theoretically Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value (Illustrative) | Description |
| IR Frequencies (cm⁻¹) | ||
| N-H Stretch (Amine) | 3450, 3350 | Two distinct bands corresponding to the symmetric and asymmetric stretching of the primary amine. |
| N-H Stretch (Piperidine) | 3300 | Stretching vibration of the secondary amine in the piperidine ring. |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2950-2850 | Stretching vibrations of the C-H bonds in the piperidine ring. |
| C=N, C=C Stretch (Pyridine) | 1640, 1590 | Characteristic ring stretching vibrations of the substituted pyridine. |
| ¹H NMR Chemical Shifts (ppm) | ||
| Pyridine H (ortho to N) | 8.1 | Proton on the pyridine ring adjacent to the ring nitrogen. |
| Pyridine H (meta to N) | 7.5, 6.5 | Protons on the pyridine ring at other positions. |
| NH₂ (Amine) | 5.8 | Chemical shift of the primary amine protons, which can be broad and exchangeable. |
| Piperidine CH (at C3) | 3.1 | Proton on the carbon atom of the piperidine ring attached to the pyridine. |
| Piperidine CH₂ (adjacent to NH) | 3.0, 2.6 | Protons on the carbons of the piperidine ring adjacent to the nitrogen. |
| NH (Piperidine) | 2.5 | Chemical shift of the secondary amine proton in the piperidine ring, can be broad and exchangeable. |
| Piperidine CH₂ | 1.9, 1.7 | Remaining protons on the piperidine ring. |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Pyridine C (amino-bearing) | 158 | Carbon atom of the pyridine ring attached to the amino group. |
| Pyridine C (piperidine-bearing) | 150 | Carbon atom of the pyridine ring attached to the piperidine ring. |
| Pyridine C | 148, 115, 108 | Other carbon atoms of the pyridine ring. |
| Piperidine C (at C3) | 45 | Carbon atom of the piperidine ring attached to the pyridine. |
| Piperidine C (adjacent to NH) | 48, 46 | Carbon atoms of the piperidine ring adjacent to the nitrogen. |
| Piperidine C | 32, 25 | Remaining carbon atoms of the piperidine ring. |
Note: These values are illustrative and represent typical ranges for similar molecular fragments. Actual values would require specific quantum chemical calculations.
Acid-Base Properties and pKa Prediction via Computational Methods
The acid-base properties of this compound are crucial for its behavior in biological systems. The molecule has three nitrogen atoms that can be protonated: the 2-amino group, the pyridine ring nitrogen, and the piperidine ring nitrogen. Computational methods can predict the pKa value for each of these sites.
The prediction of pKa values typically involves calculating the Gibbs free energy change for the protonation reaction in solution. mdpi.com This is often done using a thermodynamic cycle that separates the process into gas-phase proton affinity and the solvation energies of the protonated and deprotonated species. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to account for the effect of the solvent. peerj.com
For aminopyridines, ab initio methods have been shown to predict pKa values with good accuracy. nih.gov The basicity of the different nitrogen atoms in this compound will be influenced by the electronic effects of the substituents. The piperidine nitrogen is a secondary aliphatic amine and is expected to be the most basic. The pyridine nitrogen's basicity is reduced by the electron-donating amino group but also influenced by the piperidinyl substituent. The 2-amino group is the least basic due to the electron-withdrawing nature of the pyridine ring.
Table 2: Plausible Predicted pKa Values for the Conjugate Acids of this compound
| Ionizable Group | Predicted pKa (Illustrative) | Notes |
| Piperidine Nitrogen | ~10.5 - 11.5 | Expected to be the most basic site, similar to other secondary aliphatic amines. wikipedia.org |
| Pyridine Ring Nitrogen | ~6.5 - 7.5 | The basicity is higher than that of pyridine (~5.2) due to the electron-donating effects of the amino and piperidinyl groups. |
| 2-Amino Group | ~3.0 - 4.0 | Expected to be the least basic due to the delocalization of the nitrogen lone pair into the electron-deficient pyridine ring. |
Note: These pKa values are plausible estimations based on the properties of analogous functional groups. Accurate prediction would require specific calculations using established computational protocols.
Structure Reactivity Relationship Srr Studies of 4 Piperidin 3 Yl Pyridin 2 Amine Derivatives Non Biological Focus
Influence of Substituents on Chemical Transformation Rates and Outcomes
The rate and success of chemical reactions involving 4-(Piperidin-3-yl)pyridin-2-amine derivatives are heavily dependent on the nature of the substituents attached to the core structure. These substituents exert their influence through a combination of electronic and steric effects.
The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally deactivated towards electrophilic substitution and activated for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The reactivity of this ring can be further modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
EDGs, such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophiles. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups further decrease the ring's electron density, enhancing its reactivity towards nucleophilic substitution. nih.gov
Studies on related pyridine systems have demonstrated these principles quantitatively. For instance, in the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, a clear correlation between the electronic nature of the substituent and the reaction rate has been established. rsc.org Similarly, research on the synthesis of 2-substituted pyrrolidines and piperidines showed that electron-withdrawing substituents on an aromatic ring increased reaction yields by enhancing the electrophilicity of a nearby carbonyl group. acs.org
The piperidine (B6355638) ring, being a saturated heterocycle, has different electronic characteristics. The nitrogen atom possesses a lone pair of electrons in an sp³ hybridized orbital, making it basic and nucleophilic. uoanbar.edu.iq Substituents on the piperidine ring primarily exert their electronic influence via inductive effects, which can alter the nucleophilicity of the ring nitrogen.
Table 1: Influence of Electronic Substituents on Reaction Yields
| Substituent Position | Substituent Type | Effect on Yield | Reference |
|---|---|---|---|
| para on aryl ketone | Electron-donating (e.g., -OCH₃) | Decreased | acs.org |
| para on aryl ketone | Electron-withdrawing (e.g., -Cl, -F, -CN) | Increased | acs.org |
| ortho on aryl ketone | Electron-withdrawing (e.g., -F) | Increased | acs.org |
Steric hindrance, the spatial arrangement of atoms and groups, plays a critical role in dictating the accessibility of reactive sites and can control the pathway of a reaction. In derivatives of this compound, bulky substituents on either ring can hinder the approach of reagents, thereby slowing down reaction rates or forcing the reaction to occur at a less sterically encumbered site. dntb.gov.ua
A study on the reactions of 2-bromo-2-aryl-cycloketones with amines found that steric hindrance is a key factor in determining the reaction outcome. rsc.org When bulky secondary amines or ortho-substituted aryl ketones were used, the reaction proceeded via a Favorskii rearrangement. In contrast, less hindered primary amines led to nucleophilic substitution at lower temperatures. rsc.org This demonstrates how sterics can be used to selectively control reaction pathways.
Conformational control, a related concept, refers to how the three-dimensional shape of a molecule influences its reactivity. The piperidine ring exists in a chair conformation, and substituents can occupy either axial or equatorial positions. The preferred conformation can dictate the orientation of reactive groups, thereby influencing stereoselectivity in subsequent reactions. Studies on aziridine-containing cyclic tetrapeptides have shown that the conformation of N-acyl aziridine (B145994) amides determines the regioselectivity of ring-opening reactions, a principle applicable to other heterocyclic systems. rsc.org
Regioselectivity and Stereoselectivity in Synthetic Modifications
The synthesis of specific isomers of this compound derivatives often requires careful control of regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the products).
Regioselectivity: The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions. uoanbar.edu.iq However, the substitution pattern can direct reactions to a specific position. For example, in the reduction of substituted pyridines, the reaction conditions can influence whether the reduction is complete, leading to a piperidine, or partial, resulting in a tetrahydropyridine. mdpi.com
Stereoselectivity: The development of synthetic methods that yield a single stereoisomer is of great importance. A highly diastereoselective, one-pot synthesis of substituted piperidin-4-ols has been developed that proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent control over the formation of the piperidine ring, yielding specific diastereomers. nih.gov The chirality at the 3-position of the piperidine ring in the parent compound can also be used to direct the stereochemical outcome of reactions on the ring or on substituents at this position.
Table 2: Stereoselective Synthesis of Piperidin-4-ols
| Entry | Substrate | Product Diastereomeric Ratio (d.r.) | Yield | Reference |
|---|---|---|---|---|
| 1 | N-(1-(4-methoxyphenyl)-4-phenylbut-3-yn-1-yl)acetamide | >20:1 | 75% | nih.gov |
| 2 | N-(1,4-diphenylbut-3-yn-1-yl)acetamide | >20:1 | 72% | nih.gov |
| 3 | N-(1-(4-chlorophenyl)-4-phenylbut-3-yn-1-yl)acetamide | >20:1 | 71% | nih.gov |
Elucidation of Reaction Mechanisms Through SRR Analysis
By systematically varying the structure of the reactant and observing the effect on the reaction outcome, the underlying mechanism can be inferred. For example, the observation that reaction rates of substituted pyridine N-oxides correlate well with Hammett σ values supports a mechanism where the electronic properties of the substituent directly influence the rate-determining step. rsc.org
In another example, the competition between nucleophilic substitution and Favorskii rearrangement was shown to be regulated by both temperature and steric hindrance. rsc.org The fact that bulky substituents favor the rearrangement pathway provides mechanistic insight, suggesting that the approach of the nucleophile for direct substitution is sterically blocked, allowing the alternative rearrangement mechanism to dominate. rsc.org Computational methods, such as Density Functional Theory (DFT), can also be used alongside experimental data to model reaction intermediates and transition states, further elucidating the reaction mechanism by correlating molecular structure with reactivity parameters. researchgate.net
Correlation of Molecular Structure with General Chemical Reactivity Profiles
A comprehensive analysis of the structure-reactivity relationships of this compound derivatives allows for the development of general reactivity profiles. These profiles can predict how a novel derivative will behave under specific reaction conditions.
Pyridine Ring Reactivity: The presence of EWGs on the pyridine ring will generally enhance its susceptibility to nucleophilic attack, while EDGs will favor electrophilic substitution, assuming the reaction conditions are forced enough to overcome the ring's inherent deactivation. uoanbar.edu.iqnih.gov
Piperidine Ring Reactivity: The nucleophilicity of the piperidine nitrogen can be modulated by N-substituents. Acylation or the introduction of other electron-withdrawing groups will decrease its nucleophilicity and basicity.
Steric Control: Bulky groups proximal to a potential reaction site can be expected to decrease the reaction rate or promote alternative pathways, such as rearrangements or reactions at less hindered sites. dntb.gov.uarsc.org
Stereochemical Outcome: The existing stereocenter at the C3 position of the piperidine ring can be a powerful tool for controlling the stereochemistry of new chiral centers introduced during a synthesis.
By understanding these fundamental principles, chemists can rationally design synthetic routes to novel this compound derivatives with desired structures and properties, avoiding trial-and-error approaches and enabling more efficient discovery of new chemical entities.
Catalytic Applications and Coordination Chemistry of 4 Piperidin 3 Yl Pyridin 2 Amine Derivatives
4-(Piperidin-3-yl)pyridin-2-amine as a Ligand in Transition Metal Complexes
The bifunctional nature of this compound, possessing both a pyridine (B92270) ring and a piperidine (B6355638) moiety, allows it to act as a versatile ligand in coordination chemistry. wikipedia.org The nitrogen atoms in both the pyridine and piperidine rings can serve as donor sites, facilitating the formation of chelate complexes with a variety of transition metals. wikipedia.orgresearchgate.net
Synthesis and Characterization of Coordination Compounds
The synthesis of transition metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting coordination compounds can be characterized by a range of spectroscopic and analytical techniques.
For instance, the synthesis of complexes with metals like nickel(II), copper(II), zinc(II), and cadmium(II) has been successfully achieved in an alcoholic medium. nih.govnih.govresearchgate.net The characterization of these complexes is carried out using methods such as:
Microelemental Analysis: To determine the empirical formula of the complex. nih.govnih.gov
FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.govnih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry. nih.govnih.gov
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution. nih.govnih.gov
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal center. nih.govnih.gov
Conductivity Measurements: To ascertain the electrolytic nature of the complexes. researchgate.net
These characterization techniques have revealed that ligands derived from 2-aminopyridine (B139424) can act as bidentate ligands, coordinating to the metal ion through different atoms depending on the specific derivative. nih.govnih.gov
Investigation of Metal-Ligand Bonding and Geometries
The study of metal-ligand bonding and the resulting geometries of the coordination compounds is crucial for understanding their reactivity. Pyridine-containing ligands are known to form stable complexes with a variety of coordination geometries, including octahedral, tetrahedral, and square planar. wikipedia.orgnih.govresearchgate.net
In complexes involving derivatives of 2-aminopyridine, the ligand often acts as a bidentate chelate, forming a five-membered ring with the metal center. nih.gov The specific geometry adopted by the complex is influenced by the nature of the metal ion and the other ligands present. For example, with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand, Ni(II), Zn(II), and Cd(II) complexes tend to adopt a tetrahedral geometry, while the Cu(II) complex exhibits a square planar structure. nih.govnih.gov The HSAB (Hard and Soft Acids and Bases) principle suggests that the softer nitrogen atom of the pyridine ring is a favorable coordination site for many transition metals. mdpi.com
The investigation of metal-ligand bonding often involves computational methods, such as Density Functional Theory (DFT), to complement experimental data. These studies provide insights into the electronic structure and stability of the complexes.
Role in Homogeneous Catalysis
Transition metal complexes bearing this compound and related ligands have demonstrated significant utility in homogeneous catalysis. The ability to tune the steric and electronic properties of the ligand by modifying the piperidine or pyridine rings allows for the optimization of catalytic activity and selectivity.
Catalytic Hydrogenation of Aromatic and Heteroaromatic Substrates
The hydrogenation of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, and catalysts based on this compound derivatives have shown promise in this area. These reactions are crucial for the synthesis of saturated cyclic amines like piperidines, which are prevalent scaffolds in pharmaceuticals. nih.govchemrxiv.org
Homogeneous catalysts, while sometimes challenged by the aromatic stability and potential for catalyst poisoning by pyridine substrates, offer high selectivity under milder conditions compared to many heterogeneous systems. chemrxiv.org For instance, iridium(III) complexes have been effectively used for the ionic hydrogenation of pyridines to produce a wide range of functionalized piperidines. chemrxiv.org This method tolerates sensitive functional groups such as nitro, azido, and bromo groups. chemrxiv.org
Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing for the reduction of pyridines at ambient temperature and pressure. nih.govacs.orgresearchgate.net Rhodium catalysts supported on carbon have demonstrated high efficiency in the electrocatalytic hydrogenation of pyridine to piperidine. nih.govacs.orgresearchgate.net
| Catalyst System | Substrate | Product | Key Features |
| Iridium(III) complex | Substituted Pyridines | Functionalized Piperidines | Tolerates sensitive functional groups. chemrxiv.org |
| Rhodium on Carbon | Pyridine | Piperidine | Electrocatalytic, ambient conditions. nih.govacs.orgresearchgate.net |
| Organoborane | Pyridines | Piperidines | Metal-free transfer hydrogenation. mdpi.com |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netacs.org Ligands derived from 2-aminopyridine have been successfully employed in these reactions, demonstrating their versatility. researchgate.net The hemilabile nature of the N-chelating group in some of these ligands can contribute to catalyst longevity. researchgate.net
These catalytic systems have been applied to the synthesis of N³-substituted-2,3-diaminopyridines through the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov The choice of ligand is critical, with specific phosphine-based ligands showing superior performance for different types of amines. nih.gov
A notable application is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to access enantioenriched 3-substituted piperidines. acs.org This multi-step process involves the partial reduction of pyridine, followed by asymmetric carbometalation and a final reduction. acs.org
| Reaction Type | Catalyst System | Substrates | Product |
| C,N-Cross Coupling | Palladium with RuPhos or BrettPhos | 3-Halo-2-aminopyridines and amines | N³-Substituted-2,3-diaminopyridines nih.gov |
| Asymmetric Reductive Heck | Rhodium with chiral ligand | Arylboronic acids and pyridine derivatives | Enantioenriched 3-substituted piperidines acs.org |
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic pathways of these catalytic reactions is essential for their further development and optimization. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
For copper-catalyzed intramolecular C-H amination reactions leading to piperidines, mechanistic investigations have pointed to a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org The nature of the ligand and the halide in the substrate have been shown to influence the reaction outcome. nih.govacs.org Evidence for the formation of copper-fluoride intermediates has been obtained through the isolation and characterization of relevant species. nih.govacs.org
In the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, deuterium (B1214612) labeling studies have been instrumental in elucidating the reaction mechanism. acs.org These studies have suggested different mechanistic pathways depending on the substrate, involving steps like 1,4-rhodium shifts and protodemetalation. acs.org
For palladium-catalyzed C,N-cross coupling reactions, potential challenges include the coordination of the amidine-like structure of the 2-aminopyridine substrate to the palladium center, which could hinder oxidative addition or transmetalation. nih.gov The formation of homocoupling byproducts is also a consideration. nih.gov
Applications in Asymmetric Catalysis for Chiral Product Synthesis
The synthesis of enantiomerically pure piperidine derivatives is a significant focus in medicinal chemistry, as the stereochemistry of these scaffolds is often crucial for their biological activity. nih.govsnnu.edu.cn Derivatives of this compound and related chiral piperidines serve as valuable building blocks and are targets for various asymmetric catalytic strategies. These methods aim to create chiral piperidines with high enantioselectivity, often by employing transition metal catalysts paired with chiral ligands.
One prominent approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method has been successfully used to create enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. The process involves a three-step sequence: partial reduction of the pyridine ring, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step. nih.govsnnu.edu.cn This strategy provides access to a wide array of 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which are precursors to chiral piperidines like the anticancer drug Niraparib. nih.govsnnu.edu.cn
Another powerful technique is the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines. This method allows for the synthesis of chiral 2,3-cis-disubstituted piperidines, which are challenging to produce with both high diastereoselectivity and enantioselectivity. nih.govresearchgate.net Using a chiral catalyst system, such as Cu/(S,S)-Ph-BPE, this reaction proceeds with a broad substrate scope and under mild conditions. nih.govresearchgate.net The protocol has been applied to synthesize key chiral intermediates for therapeutic agents like the NK1 antagonist L-733,060 and the anti-angiolipoma drug avacopan. nih.govresearchgate.net The reactions tolerate various functional groups, including heteroaryl rings like benzofuran, indole, and pyridine, yielding products with enantiomeric excess (ee) values between 91-98%. nih.gov
Phosphine-catalyzed [4+2] annulation reactions of imines with allenes represent another strategy for constructing functionalized piperidine derivatives. The development of C2-symmetric chiral phosphepines as catalysts has enabled highly enantioselective versions of this reaction, yielding a variety of chiral piperidines with good stereoselectivity. researchgate.net Furthermore, chiral dialkylaminopyridine derivatives have been reviewed as effective catalysts for a range of asymmetric transformations, including cyclization reactions that produce chiral lactams and amines, which can be precursors to piperidine structures. nih.gov
Table 1: Asymmetric Synthesis of Chiral Piperidine Derivatives
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Key Outcomes (Yield/Enantioselectivity) |
|---|---|---|---|---|
| Asymmetric Reductive Heck | Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate, Aryl/heteroaryl/vinyl boronic acids | 3-Substituted tetrahydropyridines | High yield, excellent enantioselectivity. nih.govsnnu.edu.cn |
| Asymmetric Cyclizative Aminoboration | Cu/(S,S)-Ph-BPE | Unsaturated amines with various aryl/heteroaryl groups | 2,3-cis-disubstituted piperidines | Moderate to good yields, 91-98% ee. nih.govresearchgate.net |
| [4+2] Annulation | C2-symmetric chiral phosphepine | Imines, Allenes | Functionalized piperidines | Good stereoselectivity. researchgate.net |
| Iridium-Catalyzed Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted pyridinium (B92312) salts | Chiral piperidines | High-volume synthesis possible. |
Development of Heterogeneous Catalytic Systems Featuring Derivatives
The hydrogenation of pyridines to piperidines is a fundamental transformation, and the development of efficient and reusable heterogeneous catalysts is a key area of research. These systems offer advantages in terms of catalyst separation and recycling, making processes more sustainable and cost-effective.
Significant progress has been made using non-noble metal catalysts. For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles and modified with melamine (B1676169) has been developed for the acid-free hydrogenation of various pyridine derivatives. mdpi.com This system demonstrates good yields and selectivity and can operate in water, a green solvent. mdpi.com
Ruthenium-based heterogeneous catalysts have also shown high efficacy. Amorphous RuB nanoparticles stabilized by poly(ethylene glycol) serve as a highly active and selective catalyst for the hydrogenation of pyridine and its derivatives. researchgate.net Under optimized conditions (100 °C, 3.0 MPa H₂), this catalyst achieved over 99% conversion of pyridine to piperidine with 100% selectivity. researchgate.net The catalyst's activity varies with the substituent on the pyridine ring, with the reactivity order being 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > pyridine. researchgate.net
Rhodium catalysts are also prominent in the hydrogenation of functionalized pyridines. A rhodium oxide (Rh₂O₃) catalyst has been used for the hydrogenation of pyridines bearing amine, alcohol, and carbonyl groups under mild conditions (5 bar H₂, 40 °C). researchgate.net This system effectively produces the corresponding piperidines, although for some 2-amino substituted pyridines, the formation of tetrahydropyridin-2-amines was observed. researchgate.net
More recently, electrocatalytic methods have emerged as a promising alternative to traditional thermochemical hydrogenation. An electrocatalytic system using a carbon-supported rhodium catalyst in a membrane electrode assembly has been demonstrated for the hydrogenation of pyridine at ambient temperature and pressure. nih.gov This method achieved quantitative conversion of pyridine to piperidine with a 98% yield, highlighting the potential for energy-efficient synthesis of piperidines. nih.gov The reduction of surface Rh oxides to Rh(0) was identified as crucial for the catalytic activity. nih.gov
Table 2: Heterogeneous Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Support/Stabilizer | Reaction | Key Features |
|---|---|---|---|
| Cobalt | Titanium nanoparticles with melamine | Acid-free hydrogenation of pyridines | Good yields and selectivity; operable in water. mdpi.com |
| Ruthenium (amorphous RuB) | Poly(ethylene glycol) | Hydrogenation of pyridine and derivatives | >99% conversion, 100% selectivity for piperidine. researchgate.net |
| Rhodium Oxide (Rh₂O₃) | None specified | Hydrogenation of functionalized pyridines | Operates under mild conditions (5 bar H₂, 40 °C). researchgate.net |
| Rhodium | Carbon support | Electrocatalytic hydrogenation of pyridine | Ambient temperature and pressure; 98% yield of piperidine. nih.gov |
| Iridium(III) Complex | Homogeneous (but relevant for robust catalysis) | Ionic hydrogenation of pyridines | Robust, scalable, tolerates sensitive functional groups. chemrxiv.org |
4 Piperidin 3 Yl Pyridin 2 Amine As a Versatile Synthetic Intermediate for Advanced Chemical Structures
Precursor for Diverse Pyrimidine-Based Scaffolds
The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused pyrimidine (B1678525) systems, most notably pyrido[2,3-d]pyrimidines. The reaction typically involves the condensation of the 2-aminopyridine with a 1,3-dielectrophilic species, leading to the formation of the pyrimidine ring fused to the pyridine (B92270) core.
While specific examples detailing the direct use of 4-(piperidin-3-yl)pyridin-2-amine are not extensively documented in readily available literature, its structural analogy to other 2-aminopyridines used in these syntheses allows for a clear projection of its reactivity. The general synthetic approach involves reacting the 2-aminopyridine with reagents like β-keto esters, malonic acid derivatives, or α,β-unsaturated carbonyl compounds. For instance, the reaction with diethyl malonate and its derivatives under basic conditions is a classic method for constructing the pyrimidinedione ring system.
The presence of the piperidine (B6355638) ring on the pyridine backbone introduces an additional layer of complexity and opportunity. The piperidine nitrogen can be protected during the pyrimidine ring formation and later deprotected or functionalized, allowing for the generation of a diverse library of compounds from a single intermediate. This dual functionality makes this compound a highly valuable starting material for creating complex scaffolds like the one found in the kinase inhibitor Palbociclib, which features a pyrido[2,3-d]pyrimidin-7-one core. nih.gov The synthesis of such molecules often involves the initial construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton followed by coupling reactions to introduce substituents, a process where the piperidinyl moiety of the title compound could be strategically employed. nih.gov
Building Block in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidine, Pyrazolo[4,3-c]pyridine, Furo[2,3-c]pyridine)
The structural framework of this compound is instrumental in the synthesis of various fused heterocyclic systems that are prominent in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidines: This scaffold, also known as 7-deazapurine, is a core component of numerous kinase inhibitors. The synthesis of pyrido[2,3-d]pyrimidines, an isomeric and closely related system, often begins with a substituted 2-aminopyridine. jocpr.com The pyridine ring is constructed onto a pyrimidine precursor or, alternatively, the pyrimidine ring is fused onto a pyridine starting material. In the latter approach, the 2-amino group of a compound like this compound would react with a three-carbon synthon to form the fused pyrimidine ring. jocpr.com For example, reaction with reagents such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or malonaldehyde derivatives can lead to the formation of the pyrido[2,3-d]pyrimidine core. jocpr.com The synthesis of Palbociclib, a CDK4/6 inhibitor, involves the formation of a pyrido[2,3-d]pyrimidin-7-one, demonstrating the industrial relevance of this reaction type. nih.gov
Pyrazolo[4,3-c]pyridines: The synthesis of the pyrazolo[4,3-c]pyridine core has been achieved through various routes. One method involves the cyclization of monoamides derived from 4-carboxy-1,5-diphenylpyrazole-3-acetic acid anhydride (B1165640). oup.com Another approach starts from 2-amino-5-methylpyridine (B29535) to produce a pyrazolo[4,3-c]pyridine derivative. google.com A particularly versatile strategy describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can be selectively functionalized at multiple positions. rsc.org This allows for the introduction of various substituents through reactions like N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. rsc.org A piperidinyl group, as present in the title compound, could be introduced onto the pyrazolopyridine core using such cross-coupling methods to access complex final products.
Furo[2,3-c]pyridines: The synthesis of furo[2,3-c]pyridine (B168854) derivatives has also been reported, although it is less common than its isomers like furo[2,3-b]pyridine. acs.orgnih.gov General strategies for furopyridine synthesis often involve intramolecular cyclization reactions. For example, a common route is the SNAr reaction of a substituted chloropyridine with an alkoxide, followed by intramolecular cyclization. nih.gov The 2-aminopyridine functionality of the title compound could be transformed into a suitable leaving group (e.g., a halogen via a Sandmeyer-type reaction) to facilitate such a cyclization, or the piperidine ring could be built upon a pre-formed furo[2,3-c]pyridine core.
| Fused Heterocycle | General Synthetic Approach | Key Reagents/Conditions | Reference |
| Pyrido[2,3-d]pyrimidine | Cyclocondensation of 2-aminopyridine with a C3-synthon. | Diethyl malonate, β-keto esters, DMAD. | jocpr.com |
| Pyrazolo[4,3-c]pyridine | Cyclization of substituted pyrazole (B372694) precursors or functionalization of a halo-pyrazolopyridine core. | Primary amines, acetyl chloride, Pd-catalysis (for functionalization). | oup.comrsc.org |
| Furo[2,3-c]pyridine | Intramolecular cyclization of substituted pyridines. | SNAr conditions, cyclization of pyridine N-oxides. | acs.orgnih.gov |
Integral Component in Multistep Organic Syntheses of Complex Molecules
The utility of this compound extends to its role as a crucial fragment in the multistep synthesis of complex, biologically active molecules. The piperidine and aminopyridine motifs are prevalent in a wide array of pharmaceuticals, particularly kinase inhibitors. nih.govnih.gov
The synthesis of such complex molecules is a testament to the strategic importance of building blocks that offer both a core scaffold and points for diversification. A notable example is the synthesis of PI3Kδ inhibitors based on a 4-(piperid-3-yl)amino substituted quinazoline (B50416) scaffold. nih.gov In this work, various substituents were introduced onto the piperidine nitrogen, demonstrating how this position can be used to modulate the properties and activity of the final compound. The general synthetic sequence involved the construction of the core quinazoline ring system, followed by nucleophilic aromatic substitution with a protected 3-aminopiperidine derivative, and subsequent functionalization. nih.gov
Similarly, the drug Palbociclib (Ibrance), an inhibitor of cyclin-dependent kinases 4 and 6, contains a 2-{[5-(piperazin-1-yl)pyridin-2-yl]amino} fragment attached to a pyrido[2,3-d]pyrimidin-7-one core. nih.gov While not identical, the 2-(piperazinyl)pyridinylamino moiety is structurally very similar to the this compound scaffold. The synthesis of Palbociclib involves a key palladium-catalyzed coupling reaction to join the substituted pyridine fragment with the fused pyrido[2,3-d]pyrimidine core, highlighting the importance of pyridinyl-amine building blocks in modern drug synthesis. nih.gov These examples underscore the role of the title compound and its close analogues as indispensable components in constructing sophisticated molecular architectures designed to interact with specific biological targets.
Strategic Utility in Retrosynthetic Analysis for Novel Compounds
In the design of new chemical entities, particularly for drug discovery, retrosynthetic analysis is a critical tool for planning a synthetic route. The analysis involves mentally deconstructing a complex target molecule into simpler, commercially available, or easily synthesized precursors. This compound stands out as a strategic synthon in this context due to its bifunctional nature.
When designing novel kinase inhibitors, for example, chemists often target the ATP-binding site of the enzyme. A common strategy is to include a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The 2-aminopyridine structure is a classic and effective hinge-binder. nih.gov The rest of the molecule is then designed to occupy other pockets of the active site and to fine-tune physicochemical properties like solubility and metabolic stability.
From a retrosynthetic perspective, a complex kinase inhibitor containing the this compound fragment can be disconnected at the bond linking this fragment to the rest of the molecule. This simplifies the target into two key components: the this compound building block and the remainder of the molecular scaffold.
Retrosynthetic Disconnection Example (Hypothetical Kinase Inhibitor):
This strategic disconnection is valuable for several reasons:
Modularity: It allows for a modular synthesis where different core scaffolds can be combined with the same piperidinyl-pyridine fragment.
Diversification: The piperidine ring itself offers a site for late-stage functionalization (at the N-H position), enabling the rapid generation of an analogue library to explore structure-activity relationships (SAR). This is crucial for optimizing lead compounds.
Convergent Synthesis: It facilitates a convergent synthetic route, where two complex fragments are prepared separately and then joined near the end of the synthesis, which is often more efficient than a long, linear sequence.
The established presence of the piperidinyl-pyridinamine motif in successful drugs and clinical candidates validates its utility as a key building block in the retrosynthetic planning for new generations of therapeutic agents. nih.govnih.govnih.gov
Q & A
Q. What computational methods support structure-activity relationship (SAR) analysis for analogs?
- Methodology :
- QSAR : Generate 3D descriptors (e.g., logP, polar surface area) using MOE or Schrödinger. Train models with bioactivity data from analogs like 4-methyl-3-nitropyridin-2-amine .
- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to predict residence times and binding free energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
